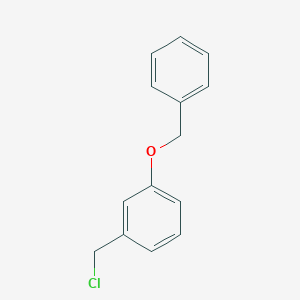

1-(Benzyloxy)-3-(chloromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(chloromethyl)-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXVKELDRLNWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40524750 | |

| Record name | 1-(Benzyloxy)-3-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24033-03-2 | |

| Record name | 1-(Benzyloxy)-3-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Benzyloxy)benzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-3-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(Benzyloxy)-3-(chloromethyl)benzene, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries.

Chemical Identity and Properties

This compound, also known as 3-(benzyloxy)benzyl chloride, is a disubstituted aromatic compound. Its structure features a benzyl ether and a chloromethyl group attached to a benzene ring at the meta position. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecular architectures.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 24033-03-2[1][2][3] |

| Molecular Formula | C₁₄H₁₃ClO[2] |

| Molecular Weight | 232.71 g/mol [1][2] |

| IUPAC Name | This compound |

| InChI Key | MKXVKELDRLNWGV-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Colorless Oil[2] |

| Boiling Point | Data not available |

| Melting Point | Not reported[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[2] |

| Storage | Store at 0-8 °C[2] |

Spectroscopic Data

Table 3: Spectroscopic Characteristics

| Technique | Expected Data |

| ¹H NMR | Key signals include the benzyloxy methylene protons (CH₂) around δ 4.8–5.2 ppm and the chloromethyl methylene protons (CH₂) around δ 4.5–4.7 ppm.[1] Aromatic protons would appear in the δ 6.8-7.5 ppm region. |

| ¹³C NMR | Expected signals for benzylic carbons, aromatic carbons, and the chloromethyl carbon. |

| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z 232.[1] Fragmentation would likely involve the loss of a chlorine atom and cleavage at the benzylic positions. |

| Infrared (IR) | Characteristic peaks for C-O-C ether stretching, C-H aromatic and aliphatic stretching, and C-Cl stretching. |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The following protocols are based on established chemical transformations.

Synthesis from m-Cresol

This two-step synthesis involves the benzylation of m-cresol followed by radical chlorination of the methyl group.

Caption: Synthesis of this compound from m-Cresol.

Experimental Protocol:

-

Step 1: Benzylation of m-Cresol. To a solution of m-cresol in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) as a base.[1] Add benzyl bromide dropwise to the mixture. Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitored by TLC).[1] The resulting product is 3-benzyloxytoluene, with an approximate yield of 85%.[1]

-

Step 2: Radical Chlorination. The 3-benzyloxytoluene is then subjected to radical chlorination.[1] Using a catalyst such as 1-butyl-3-methylimidazolium chloride (0.5 mol%) in a solvent like tetrafluorohexane, chlorine gas is introduced while irradiating with LED light (450 nm) at a temperature of 58°C.[1] This method selectively chlorinates the methyl group, yielding the final product with a high yield (around 99.2%).[1]

Synthesis from 3-Hydroxybenzyl Alcohol

This route involves protecting the hydroxyl group via benzylation, followed by conversion of the alcohol to a chloride.

Experimental Protocol:

-

Step 1: Benzylation of 3-Hydroxybenzyl Alcohol. In a flask, 3-hydroxybenzyl alcohol is dissolved in tetrahydrofuran (THF). Sodium hydride (NaH) is added as a strong base at 0°C to deprotonate the phenolic hydroxyl group. Benzyl bromide is then added, and the reaction is allowed to warm to room temperature. This step yields 3-benzyloxybenzyl alcohol.

-

Step 2: Conversion to Chloride. The 3-benzyloxybenzyl alcohol is dissolved in dichloromethane (DCM). Thionyl chloride (SOCl₂) is added, and the mixture is refluxed.[1] This converts the primary alcohol to the corresponding chloride, this compound, with a yield of approximately 90%.[1]

Reactivity and Applications in Drug Development

The reactivity of this compound is primarily dictated by its two functional groups. The benzyloxy group can serve as a protecting group, while the chloromethyl group is an excellent electrophilic site for nucleophilic substitution reactions.

Caption: Reactivity of this compound.

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of organic molecules.[1] Its derivatives have been investigated for several potential therapeutic applications:

-

Anti-HIV Activity: Benzyloxy compounds have been explored in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1]

-

Anti-inflammatory Effects: Derivatives may possess anti-inflammatory properties, making them candidates for new therapeutic agents for inflammatory diseases.[1]

-

Anticancer Potential: The structural motifs present in this compound are found in molecules that have shown cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis.[1]

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 4: Safety Information

| Hazard Information | Precautionary Measures |

| Hazard Codes | Xi (Irritant)[2] |

| Risk Statements | R36/37/38: Irritating to eyes, respiratory system, and skin.[2] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] |

| Transport Information | UN 3077[2] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

physical and chemical properties of m-benzyloxybenzyl chloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of m-benzyloxybenzyl chloride (also known as 3-(benzyloxy)benzyl chloride). It includes key data, experimental methodologies, and visual diagrams to support research and development activities.

Core Physical and Chemical Properties

m-Benzyloxybenzyl chloride is an organic compound with the CAS Registry Number 24033-03-2.[1][2] It is characterized as a white to yellow sticky oil or solid.[1] Its core properties are summarized below for easy reference.

Table 1: Physical and Chemical Properties of m-Benzyloxybenzyl Chloride

| Property | Value | Source |

| CAS Number | 24033-03-2 | [1][2] |

| Molecular Formula | C₁₄H₁₃ClO | [1][2] |

| Molecular Weight | 232.71 g/mol | [1][2] |

| Physical State | White to Yellow Sticky Oil to Solid | [1] |

| Boiling Point | 355.3 ± 22.0 °C (Predicted at 760 Torr) | [1] |

| Melting Point | Not Available | [1] |

| Density | 1.152 ± 0.06 g/cm³ (Predicted at 20°C) | [1] |

| Solubility | Not Available | [1] |

Chemical Reactivity and Stability

2.1 Reactivity Profile

m-Benzyloxybenzyl chloride is a reactive organochlorine compound. As a benzyl chloride derivative, it is an effective alkylating agent and is used as a versatile intermediate in organic synthesis.[3] The chlorine atom is susceptible to nucleophilic substitution, making it a valuable precursor for introducing the m-benzyloxybenzyl moiety into other molecules.

Benzyl chlorides, as a class, are known to react with various nucleophiles. For example, they react readily with magnesium to form Grignard reagents and undergo hydrolysis in the presence of water to yield the corresponding benzyl alcohol and hydrochloric acid.[4] They also react vigorously with strong oxidizing agents.[5] The presence of the benzyloxy group may influence the reactivity of the benzylic chloride, but the fundamental reactivity pattern is expected to be similar to other benzyl chlorides.

2.2 Stability and Storage

For optimal stability, m-benzyloxybenzyl chloride should be stored in a refrigerator (2 to 8 °C) under an inert atmosphere.[1] Like other benzyl chlorides, it can be sensitive to moisture, which can cause hydrolysis.[4] It may also polymerize in the presence of certain metals.[5]

2.3 Safety and Handling

Warning: This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H400 (Very toxic to aquatic life).[1] Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), and using appropriate protective equipment when handling.[1] In case of eye contact, rinse cautiously with water for several minutes (P305 + P351 + P338).[1] Always consult the full Safety Data Sheet (SDS) before use.

Experimental Protocols

3.1 Synthesis of m-Benzyloxybenzyl Chloride

While a specific, peer-reviewed protocol for m-benzyloxybenzyl chloride was not found in the initial search, a logical synthetic route can be proposed based on standard organic chemistry transformations and analogous preparations.[6][7] A common method involves the chlorination of the corresponding alcohol.

Experimental Workflow:

-

Benzylation of Aldehyde: m-Hydroxybenzaldehyde is reacted with benzyl chloride or benzyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone or DMF) to form m-benzyloxybenzaldehyde.

-

Reduction of Aldehyde: The resulting m-benzyloxybenzaldehyde is reduced to m-benzyloxybenzyl alcohol using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Chlorination of Alcohol: The final step is the conversion of m-benzyloxybenzyl alcohol to m-benzyloxybenzyl chloride. This can be achieved by reacting the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[6][8]

3.2 Analytical Methodology

The purity and identity of m-benzyloxybenzyl chloride can be assessed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the determination of benzyl chloride in various matrices.[9] High-Performance Liquid Chromatography (HPLC) with a diode-array detector is also effective for analyzing benzyl chloride and its potential impurities.[10][11]

General GC-MS Protocol:

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable organic solvent (e.g., hexane or ethyl acetate). An internal standard (e.g., benzyl chloride-d7) may be added for quantitative analysis.[9]

-

Injection: A small volume of the prepared sample is injected into the GC-MS system.

-

Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to ensure separation of the analyte from the solvent and any impurities.

-

Mass Spectrometry Detection: As the compound elutes from the GC column, it is ionized (typically by electron impact) and the resulting fragments are detected by the mass spectrometer.

-

Data Analysis: The compound is identified by its characteristic retention time and mass spectrum, particularly its molecular ion and key fragment ions.[9]

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents [patents.google.com]

- 7. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 8. Benzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Elucidation and Synthesis of 1-(Benzyloxy)-3-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-3-(chloromethyl)benzene, also known by its synonym 3-(benzyloxy)benzyl chloride, is a versatile bifunctional organic compound. Its structure incorporates a benzyloxy group and a reactive chloromethyl group on a benzene ring, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its structure elucidation, IUPAC nomenclature, key physicochemical properties, detailed synthetic protocols, and spectral data.

Structure Elucidation and IUPAC Name

The structure of this compound is characterized by a central benzene ring substituted at positions 1 and 3.

-

Substituent at Position 1: A benzyloxy group (-OCH₂C₆H₅), which consists of a benzyl group (C₆H₅CH₂-) attached to an oxygen atom.

-

Substituent at Position 3: A chloromethyl group (-CH₂Cl), which is a methyl group where one hydrogen atom is replaced by a chlorine atom.

The numbering of the benzene ring is determined by prioritizing the substituents alphabetically (benzyloxy before chloromethyl). Therefore, the correct IUPAC name is This compound .[1]

Physicochemical Properties

This compound is a colorless oil at room temperature and should be stored at 0-8 °C.[2] Key identifying information is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 24033-03-2 | [1] |

| Molecular Formula | C₁₄H₁₃ClO | [1] |

| Molecular Weight | 232.71 g/mol | [1] |

| Appearance | Colorless Oil | [2] |

| Storage Temperature | 0-8 °C | [2] |

Spectroscopic Data for Structure Confirmation

Spectroscopic analysis is crucial for confirming the structure of this compound. The expected data from key techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methylene Protons | ~4.5-4.7 | Singlet | 2H | -CH₂Cl |

| Methylene Protons | ~4.8-5.2 | Singlet | 2H | -OCH₂Ph |

| Aromatic Protons | 6.8-7.5 | Multiplet | 9H | Ar-H |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Methylene Carbon | ~46 | -CH₂Cl |

| Methylene Carbon | ~70 | -OCH₂Ph |

| Aromatic Carbons | 114-159 | Ar-C |

Mass Spectrometry (MS)

| Technique | Expected m/z Value | Interpretation |

| Electron Ionization (EI) | 232/234 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group) |

Infrared (IR) Spectroscopy

| Expected Absorption Band (cm⁻¹) | Vibration Mode |

| 3000-3100 | Aromatic C-H stretch |

| 2850-3000 | Aliphatic C-H stretch |

| 1200-1250 | C-O (ether) stretch |

| 690-770 | C-Cl stretch |

Experimental Protocols for Synthesis

Two primary synthetic routes for this compound are well-established.

Route 1: Alkylation of 3-Hydroxybenzyl Alcohol derivative

This two-step synthesis starts with the conversion of 3-hydroxybenzyl alcohol to 3-(benzyloxy)benzyl alcohol, followed by chlorination. A variation involves the direct alkylation of 3-hydroxybenzyl chloride.

Step 1: Benzylation of 3-Hydroxybenzyl Alcohol This step is not explicitly detailed in the search results but would logically precede the chlorination of the resulting alcohol.

Step 2: Conversion of 3-(Benzyloxy)benzyl Alcohol to this compound

-

Reagents and Equipment:

-

3-(Benzyloxy)benzyl alcohol

-

Thionyl chloride (SOCl₂) (1.2 equivalents)

-

Dichloromethane (DCM)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography setup)

-

-

Procedure:

-

Dissolve 3-(benzyloxy)benzyl alcohol in dichloromethane in a round-bottom flask.

-

Slowly add thionyl chloride (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 40°C).[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

-

Yield: Approximately 90%.[1]

-

Route 2: Radical Chlorination of 3-Benzyloxytoluene

This two-step synthesis begins with the benzylation of m-cresol, followed by a selective radical chlorination of the methyl group.

Step 1: Synthesis of 3-Benzyloxytoluene from m-Cresol

-

Reagents and Equipment:

-

m-Cresol (3-methylphenol)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Heating mantle

-

Standard workup and purification equipment

-

-

Procedure:

-

In a round-bottom flask, dissolve m-cresol in dimethylformamide.

-

Add potassium carbonate to the solution.

-

Add benzyl bromide to the reaction mixture.

-

Heat the mixture to 80-100°C.[1]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product to obtain 3-benzyloxytoluene.

-

Yield: Approximately 85%.[1]

-

Step 2: Radical Chlorination of 3-Benzyloxytoluene

-

Reagents and Equipment:

-

3-Benzyloxytoluene

-

Chlorine gas (Cl₂)

-

1-Butyl-3-methylimidazolium chloride (catalyst, 0.5 mol%)

-

Tetrafluorohexane (solvent)

-

Reaction vessel equipped with a gas inlet and a light source

-

LED light source (450 nm)

-

Heating and stirring apparatus

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 3-benzyloxytoluene and 1-butyl-3-methylimidazolium chloride in tetrafluorohexane.

-

Heat the reaction mixture to 58°C with stirring.[1]

-

Irradiate the mixture with a 450 nm LED light source.[1]

-

Bubble chlorine gas through the solution.

-

Monitor the reaction's progress.

-

Upon completion, stop the flow of chlorine gas and cool the reaction mixture.

-

Isolate the product through appropriate workup and purification procedures.

-

Yield: Approximately 99.2%.[1]

-

Logical Workflow for Structure Elucidation and Synthesis

The following diagram illustrates the logical flow from identifying the compound's structure from its IUPAC name to the two primary synthetic pathways.

Caption: Logical workflow for the structure elucidation and synthesis of this compound.

Conclusion

This compound is a key synthetic intermediate with well-defined structural and physicochemical properties. The synthetic routes outlined in this guide, particularly the high-yield radical chlorination pathway, offer efficient methods for its preparation. The provided spectroscopic data serves as a reliable reference for the structural confirmation of this compound, which is of significant interest to researchers in organic synthesis and drug development.

References

In-Depth Technical Guide to the Spectral Data of 1-(Benzyloxy)-3-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile organic intermediate, 1-(benzyloxy)-3-(chloromethyl)benzene. This compound, with the Chemical Abstracts Service (CAS) registry number 24033-03-2, a molecular formula of C₁₄H₁₃ClO, and a molecular weight of 232.71 g/mol , is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. This document summarizes its key spectral characteristics and outlines a common synthetic route.

Summary of Spectral Data

The following tables provide a structured summary of the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.45 - 7.28 | m | Aromatic protons (C₆H₅-CH₂-) |

| ~7.20 - 6.90 | m | Aromatic protons (-O-C₆H₄-) |

| ~5.05 | s | Benzyloxy methylene protons (-O-CH₂-Ph) |

| ~4.57 | s | Chloromethyl protons (-CH₂-Cl) |

Note: The chemical shifts for the aromatic protons are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~159.0 | C-O (aromatic) |

| ~138.5 | C-CH₂Cl (aromatic) |

| ~136.8 | Quaternary aromatic carbon (C₆H₅-CH₂-) |

| ~129.7 | Aromatic CH |

| ~128.6 | Aromatic CH (C₆H₅-CH₂-) |

| ~128.0 | Aromatic CH |

| ~127.5 | Aromatic CH (C₆H₅-CH₂-) |

| ~121.0 | Aromatic CH |

| ~114.8 | Aromatic CH |

| ~70.0 | Benzyloxy methylene carbon (-O-CH₂) |

| ~46.0 | Chloromethyl carbon (-CH₂Cl) |

Note: These are predicted chemical shifts and may vary from experimental values.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3030 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~1600, 1490, 1450 | Aromatic C=C skeletal vibrations |

| ~1250 | Aryl-O-CH₂ stretch (asymmetric) |

| ~1040 | Aryl-O-CH₂ stretch (symmetric) |

| ~740, 690 | C-H out-of-plane bending (aromatic) |

| ~690 | C-Cl stretch |

Note: These are characteristic absorption bands and the exact peak positions and intensities can be influenced by the sample preparation method.

Table 4: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 232/234 | [M]⁺ (Molecular ion) with ³⁵Cl/³⁷Cl isotopes |

| 197 | [M-Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The presence of the chlorine atom results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

A common and effective method for the synthesis of this compound involves a two-step process starting from m-cresol.[1]

Step 1: Synthesis of 3-Benzyloxytoluene

This initial step involves the benzylation of m-cresol.

-

Materials: m-cresol, benzyl bromide, potassium carbonate (K₂CO₃), and dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve m-cresol in DMF.

-

Add potassium carbonate to the solution, which acts as a base.

-

Slowly add benzyl bromide to the reaction mixture.

-

Heat the mixture to approximately 80-100°C and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).[1]

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-benzyloxytoluene.

-

Step 2: Radical Chlorination of 3-Benzyloxytoluene

The second step is the selective chlorination of the methyl group of 3-benzyloxytoluene.[1]

-

Materials: 3-benzyloxytoluene, N-chlorosuccinimide (NCS), and a radical initiator such as benzoyl peroxide or AIBN.

-

Procedure:

-

Dissolve 3-benzyloxytoluene in a suitable solvent like carbon tetrachloride or benzene.

-

Add N-chlorosuccinimide and a catalytic amount of the radical initiator.

-

Reflux the mixture with stirring for several hours. The reaction should be monitored for the disappearance of the starting material.

-

Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Visualization of Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from m-cresol.

Caption: Synthetic route to this compound.

References

An In-depth Spectroscopic and Synthetic Guide to 1-(Benzyloxy)-3-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-(benzyloxy)-3-(chloromethyl)benzene, a key intermediate in organic synthesis. The document outlines predicted ¹H and ¹³C NMR data, standard experimental protocols for data acquisition, and common synthetic pathways.

Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | Multiplet | 5H | Phenyl group of benzyloxy |

| ~7.30 - 7.20 | Multiplet | 1H | Aromatic CH |

| ~7.10 - 6.95 | Multiplet | 3H | Aromatic CH |

| ~5.10 | Singlet | 2H | -OCH₂Ph |

| ~4.60 | Singlet | 2H | -CH₂Cl |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~159.0 | C-O |

| ~138.5 | Quaternary aromatic C |

| ~136.5 | Quaternary aromatic C |

| ~130.0 | Aromatic CH |

| ~129.0 | Aromatic CH (phenyl) |

| ~128.5 | Aromatic CH (phenyl) |

| ~128.0 | Aromatic CH (phenyl) |

| ~121.0 | Aromatic CH |

| ~115.0 | Aromatic CH |

| ~114.5 | Aromatic CH |

| ~70.0 | -OCH₂Ph |

| ~46.0 | -CH₂Cl |

Experimental Protocols

The following is a standard experimental protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

-

For ¹H NMR: Weigh 5-10 mg of the solid sample into a clean, dry vial.

-

For ¹³C NMR: Weigh 20-50 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Cap the NMR tube securely.

2. NMR Data Acquisition:

-

The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using Fourier transformation.

-

The transformed spectrum is then phased and baseline corrected.

-

Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative ratios of the different types of protons.

Synthetic Pathways

This compound can be synthesized through various routes. Two common methods are outlined below, starting from either m-cresol or 3-hydroxybenzyl alcohol.

Synthesis from m-Cresol

This pathway involves two main steps: Williamson ether synthesis followed by radical chlorination.

Synthesis from 3-Hydroxybenzyl Alcohol

This alternative route involves the protection of the phenolic hydroxyl group, followed by the conversion of the benzylic alcohol to a chloride.

Structural Analysis Workflow

The structural elucidation of this compound from its NMR spectra follows a logical workflow.

References

Mass Spectrometry of 1-(Benzyloxy)-3-(chloromethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-3-(chloromethyl)benzene is a bifunctional aromatic compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzyl ether and a benzyl chloride moiety, presents a unique profile for mass spectrometric analysis. Understanding its fragmentation behavior under ionization is crucial for its identification, characterization, and quality control in various research and development applications. This guide provides a comprehensive overview of the mass spectrometry analysis of this compound, focusing on electron ionization (EI) techniques.

Molecular Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₃ClO |

| Molecular Weight | 232.71 g/mol |

| CAS Number | 24033-03-2 |

Predicted Electron Ionization Mass Spectrometry Data

Due to the absence of a publicly available mass spectrum for this compound, the following table summarizes the predicted major fragment ions based on established fragmentation patterns of aromatic ethers and benzyl chlorides. The relative abundance is a qualitative prediction.

| m/z (Predicted) | Ion Structure | Proposed Fragmentation Pathway | Relative Abundance (Predicted) |

| 232/234 | [C₁₄H₁₃ClO]⁺• | Molecular Ion (M⁺•) | Low |

| 197 | [C₁₄H₁₃O]⁺ | Loss of Cl• radical | Moderate |

| 183 | [C₁₃H₁₁O]⁺ | Loss of CH₂Cl• radical | Moderate to High |

| 107 | [C₇H₇O]⁺ | Benzyloxy tropylium ion | Moderate |

| 91 | [C₇H₇]⁺ | Tropylium ion | High (often base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |

Note: The presence of chlorine will result in an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS).[1][2][3]

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

-

If the sample matrix is complex, a solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a high split ratio for concentrated samples.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10-15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

4. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern and compare it with the predicted fragmentation data.

-

The identity of the compound can be further confirmed by comparing the obtained spectrum with a library of mass spectra, if available.

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Predicted electron ionization fragmentation pathway of this compound.

References

- 1. peerj.com [peerj.com]

- 2. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emerypharma.com [emerypharma.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fundamental Reactivity of the Benzylic Chloride Group

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the reactivity of the benzylic chloride group. It covers reaction mechanisms, the influence of electronic and solvent effects, and detailed experimental protocols relevant to the study of these compounds.

Introduction to Benzylic Chloride Reactivity

Benzyl chloride (C₆H₅CH₂Cl) and its derivatives are highly valuable intermediates in organic synthesis. Their utility stems from the unique reactivity of the benzylic position—the carbon atom directly attached to a benzene ring. The C-Cl bond is significantly more labile than in a typical alkyl chloride due to the ability of the adjacent aromatic ring to stabilize reaction intermediates. This enhanced reactivity allows benzyl chlorides to participate readily in a variety of transformations, most notably nucleophilic substitution reactions, making them key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]

The fundamental reactivity is a tale of two competing but highly accessible pathways: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The preferred pathway is delicately balanced and can be directed by factors such as the substitution pattern on the aromatic ring, the choice of solvent, and the nature of the nucleophile.[3][4][5]

Core Concepts: The Source of Enhanced Reactivity

The heightened reactivity of the benzylic chloride group is primarily attributed to the electronic interaction between the benzylic carbon and the π-system of the aromatic ring. This interaction provides significant stabilization to the intermediates and transition states involved in substitution reactions.

2.1. Resonance Stabilization of the Benzylic Carbocation (SN1 Pathway)

In the SN1 mechanism, the rate-determining step is the departure of the leaving group (Cl⁻) to form a carbocation.[6] For benzyl chloride, this results in a benzylic carbocation. This intermediate is exceptionally stable because the vacant p-orbital on the benzylic carbon can overlap with the π-electron system of the benzene ring.[7] This overlap allows the positive charge to be delocalized across four atoms: the benzylic carbon and the ortho and para carbons of the aromatic ring.[8][9] This delocalization spreads the charge over a larger area, significantly lowering the energy of the intermediate and accelerating its formation.[6][10] Consequently, benzylic carbocations are substantially more stable than even tertiary alkyl carbocations.[9]

2.2. Transition State Stabilization (SN2 Pathway)

In an SN2 reaction, a single, concerted step involves the backside attack of a nucleophile and the simultaneous departure of the leaving group. The reaction proceeds through a five-coordinate transition state.[10] For benzylic chlorides, the p-orbitals of the aromatic ring can overlap with the p-orbital of the benzylic carbon in this trigonal bipyramidal transition state. This orbital overlap helps to stabilize the transition state, lowering the activation energy and increasing the reaction rate compared to a non-benzylic primary alkyl halide.[11]

Dominant Reaction Mechanisms

Benzylic chlorides are notable for their ability to react proficiently via both SN1 and SN2 mechanisms. The operative pathway is dictated by the specific reaction conditions.[4]

3.1. The SN1 Pathway

This two-step mechanism is favored under conditions that promote the formation of the stable benzylic carbocation.

-

Step 1 (Rate-determining): Heterolytic cleavage of the C-Cl bond to form a resonance-stabilized benzylic carbocation and a chloride ion.

-

Step 2 (Fast): Nucleophilic attack on the planar carbocation, which can occur from either face, leading to racemization if the benzylic carbon is a chiral center.

Factors favoring SN1:

-

Solvent: Polar protic solvents (e.g., water, ethanol, formic acid) are highly effective at stabilizing both the departing chloride ion and the carbocation intermediate through solvation.[12]

-

Nucleophile: Weakly basic nucleophiles (e.g., H₂O, ROH) favor the SN1 pathway, often participating in solvolysis reactions where the solvent itself acts as the nucleophile.[12]

-

Substituents: Electron-donating groups (EDGs) on the aromatic ring (e.g., -OCH₃, -CH₃) further stabilize the carbocation through resonance or inductive effects, dramatically accelerating the SN1 rate.[13][14]

3.2. The SN2 Pathway

This concerted, single-step mechanism avoids the formation of a high-energy carbocation and is favored by conditions that enhance the reactivity of the nucleophile.

-

Single Step: The nucleophile attacks the benzylic carbon from the side opposite the chlorine atom (backside attack), leading to an inversion of stereochemistry if the carbon is chiral.

Factors favoring SN2:

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) solvate the cation but not the anionic nucleophile, leaving the nucleophile "bare" and highly reactive.[12]

-

Nucleophile: Strong, unhindered nucleophiles (e.g., I⁻, HS⁻, CN⁻) promote the bimolecular mechanism.[15]

-

Substituents: Electron-withdrawing groups (EWGs) on the aromatic ring (e.g., -NO₂) destabilize a potential carbocation intermediate, thus disfavoring the SN1 pathway and making the SN2 route more competitive.[3]

Quantitative Data on Reactivity

The electronic effect of substituents on the aromatic ring has a profound and quantifiable impact on the solvolysis rates of benzylic chlorides. This is often studied in mixed aqueous solvents like aqueous acetonitrile or aqueous ethanol.

Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides Data for solvolysis in 20% acetonitrile in water at 25 °C.[16]

| Substituent on Benzene Ring | Rate Constant (k_solv, s⁻¹) | Relative Rate |

| 4-Methoxy | 2.2 | 2.0 x 10⁸ |

| 4-Methyl | 1.8 x 10⁻³ | 1.6 x 10⁵ |

| 3,4-Dimethyl | 1.1 x 10⁻³ | 1.0 x 10⁵ |

| H (Unsubstituted) | 1.1 x 10⁻⁵ | 1000 |

| 4-Fluoro | 6.7 x 10⁻⁶ | 609 |

| 4-Chloro | 1.8 x 10⁻⁶ | 164 |

| 3-Chloro | 2.1 x 10⁻⁷ | 19 |

| 3-Nitro | 1.3 x 10⁻⁸ | 1.2 |

| 3,4-Dinitro | 1.1 x 10⁻⁸ | 1.0 |

As the data show, electron-donating groups like 4-methoxy dramatically increase the reaction rate by stabilizing the carbocation intermediate, consistent with an SN1 mechanism. Conversely, electron-withdrawing groups like 3-nitro and 3,4-dinitro significantly decrease the rate.[16][17] The wide range of reactivity—spanning over eight orders of magnitude—highlights the sensitivity of the benzylic system to electronic perturbations.[16]

Other Important Reactions

Beyond nucleophilic substitution, the benzylic chloride group participates in several other synthetically useful transformations:

-

Reactions with Metals: It readily forms a Grignard reagent with magnesium.[1][18] Reaction with copper powder or sodium leads to Wurtz coupling products like 1,2-diphenylethane.[1]

-

Oxidation: Can be oxidized to form benzaldehyde or benzoic acid using agents like alkaline KMnO₄.[1]

-

Free-Radical Halogenation: The industrial synthesis of benzyl chloride is achieved through the gas-phase free-radical chlorination of toluene.[1]

Experimental Protocols

Protocol 1: Synthesis of Benzyl Chloride from Benzyl Alcohol

This procedure describes a common laboratory-scale synthesis via an SN1 reaction with hydrochloric acid.[19][20][21]

Materials:

-

Benzyl alcohol

-

Concentrated Hydrochloric Acid (e.g., 10-12 M)

-

Separatory funnel

-

Round-bottom flask with reflux condenser

-

Saturated sodium bicarbonate solution

-

Anhydrous drying agent (e.g., MgSO₄ or CaCl₂)

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine benzyl alcohol and an excess of concentrated hydrochloric acid (e.g., ~4 molar equivalents of HCl).

-

Set up the apparatus for reflux and heat the mixture gently in a heating mantle to approximately 60-65 °C. The solution will become cloudy as the immiscible benzyl chloride forms.[19][21]

-

Maintain this temperature and stir for 1-2 hours to ensure complete reaction.

-

Allow the mixture to cool to room temperature. The denser benzyl chloride will form a distinct lower layer (or upper layer if an organic solvent is used for extraction).

-

Transfer the mixture to a separatory funnel. Separate and retain the organic layer containing the crude benzyl chloride.

-

Wash the organic layer sequentially with:

-

Water (to remove excess HCl).

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid, vent frequently).[21]

-

Saturated sodium chloride solution (brine, to begin the drying process).

-

-

Dry the crude benzyl chloride over an anhydrous drying agent like magnesium sulfate.

-

Filter to remove the drying agent. The product can be purified further by vacuum distillation if necessary.

Protocol 2: Kinetic Study of Benzyl Chloride Solvolysis

This protocol outlines a general method for determining the first-order rate constant of a solvolysis reaction, for instance, in an aqueous organic solvent mixture.[16][22]

Materials & Equipment:

-

Substituted benzyl chloride

-

Chosen solvent system (e.g., 80:20 ethanol:water)

-

Constant temperature bath

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC with a UV detector or a UV-Vis spectrophotometer).

-

Conductivity meter (alternative method for following HCl production).[22]

Procedure:

-

Solution Preparation: Prepare a stock solution of the benzyl chloride in a small amount of a miscible, non-reactive solvent (e.g., acetonitrile). Prepare the desired aqueous-organic solvent mixture.

-

Reaction Initiation: Equilibrate the solvent mixture in the constant temperature bath. To initiate the reaction, inject a small, precise volume of the benzyl chloride stock solution into the thermostated solvent with vigorous stirring. Start a timer immediately.

-

Reaction Monitoring (HPLC Method):

-

At timed intervals, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into a mobile-phase-like solution kept at a low temperature.

-

Inject the quenched sample into the HPLC.

-

Monitor the disappearance of the benzyl chloride peak or the appearance of the benzyl alcohol product peak at a suitable UV wavelength.

-

-

Data Analysis:

-

Plot the natural logarithm of the benzyl chloride concentration (or peak area) versus time.

-

For a first-order reaction, this plot will be linear. The negative of the slope of this line is the observed first-order rate constant, k_obs.

-

Conclusion

The benzylic chloride group possesses a rich and versatile reactivity profile, primarily governed by the stabilizing influence of the adjacent aromatic ring. Its capacity to readily engage in both SN1 and SN2 reactions allows for precise control over synthetic outcomes through the careful selection of substrates, solvents, and nucleophiles. A thorough understanding of these fundamental principles is essential for researchers in organic synthesis and drug development who leverage the unique properties of these powerful chemical intermediates.

References

- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. doubtnut.com [doubtnut.com]

- 7. Ch 11 : Benzylic systems [chem.ucalgary.ca]

- 8. forum.prutor.ai [forum.prutor.ai]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CHEMSOLVE.NET: Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide ? [chemizi.blogspot.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 19. Sciencemadness Discussion Board - Preparation of Benzyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. Benzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 21. youtube.com [youtube.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Solubility of 1-(Benzyloxy)-3-(chloromethyl)benzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(benzyloxy)-3-(chloromethyl)benzene. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents known qualitative solubility information, expected solubility trends based on structurally similar compounds, and a detailed experimental protocol for determining solubility.

Introduction

This compound, a substituted aromatic ether, is a versatile intermediate in organic synthesis. Its solubility in various organic solvents is a critical parameter for its application in reaction chemistry, purification processes, and formulation development. This document aims to provide a thorough understanding of its solubility profile.

Solubility Data

Table 1: Qualitative and Expected Solubility of this compound

| Solvent Class | Solvent | Qualitative Solubility | Expected Quantitative Solubility |

| Halogenated | Dichloromethane | Soluble[5] | High (>100 mg/mL) |

| Chloroform | Soluble[5] | High (>100 mg/mL) | |

| Esters | Ethyl Acetate | Soluble[5] | High (>100 mg/mL) |

| Alcohols | Methanol | Soluble[5] | Moderate to High (10-100 mg/mL) |

| Ethanol | Likely Soluble | Moderate to High (10-100 mg/mL) | |

| Ethers | Diethyl Ether | Likely Soluble | High (>100 mg/mL) |

| Tetrahydrofuran (THF) | Likely Soluble | High (>100 mg/mL) | |

| Ketones | Acetone | Likely Soluble | High (>100 mg/mL) |

| Aromatic Hydrocarbons | Toluene | Likely Soluble | High (>100 mg/mL) |

| Polar Aprotic | Dimethylformamide (DMF) | Likely Soluble | High (>100 mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | High (>100 mg/mL) | |

| Non-polar Hydrocarbons | Hexane | Likely Sparingly Soluble | Low (<1 mg/mL) |

| Aqueous | Water | Insoluble | Very Low (<0.1 mg/mL) |

Note: Expected quantitative solubility is an estimation based on the general solubility of similar non-polar to moderately polar organic compounds and should be experimentally verified.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This protocol is based on the widely used shake-flask method.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Pipettes and general laboratory glassware

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A preliminary study might be needed to determine the equilibrium time, but 24 to 48 hours is typical for many organic compounds.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Conclusion

This technical guide provides essential information regarding the solubility of this compound for professionals in research and development. While quantitative data is sparse, the provided qualitative information and the detailed experimental protocol offer a solid foundation for practical applications and further investigation into the precise solubility parameters of this compound in various organic solvents. The outlined experimental workflow provides a clear and structured approach for obtaining reliable and reproducible solubility data.

References

Commercial Suppliers and Technical Guide for 1-(Benzyloxy)-3-(chloromethyl)benzene

For researchers, scientists, and drug development professionals, 1-(benzyloxy)-3-(chloromethyl)benzene (CAS No. 24033-02-2) is a valuable building block in organic synthesis, particularly for creating ethers, oxygen-containing heterocycles, and pharmaceutical intermediates.[1] Its utility stems from the reactivity of the electrophilic chloromethyl group, which readily participates in nucleophilic substitution reactions, and the benzyloxy group, which can serve as a protecting group.[1]

Commercial Availability

A variety of chemical suppliers offer this compound, often under the synonym 3-(benzyloxy)benzyl chloride. The table below summarizes key information from several suppliers. For up-to-date pricing and availability, it is recommended to visit the suppliers' websites.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Benchchem | This compound | 24033-02-2 | C₁₄H₁₃ClO | 232.7 | Not Specified | For research use only.[1] |

| Sigma-Aldrich | This compound | 24033-02-2 | C₁₄H₁₃ClO | 232.71 | Not Specified | - |

| BLDpharm | This compound | 24033-02-2 | C₁₄H₁₃ClO | 232.71 | Not Specified | Offers NMR, HPLC, and LC-MS documentation.[2] |

| Chemspace | This compound | 24033-02-2 | C₁₄H₁₃ClO | 233 | Not Specified | In-stock building block.[3] |

| ChemicalBook | 1-BENZYLOXY-3-CHLOROMETHYL-BENZENE | 24033-02-2 | C₁₄H₁₃ClO | 232.71 | 99% | - |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃ClO | [1][4] |

| Molecular Weight | 232.71 g/mol | [1][4] |

| Appearance | Colorless Oil | [4] |

| Storage Temperature | 0-8 °C | [4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [4] |

Synthesis Protocols

Two primary synthetic routes for this compound are documented, starting from either m-cresol or 3-benzyloxybenzyl alcohol.

Method 1: Benzylation of m-Cresol followed by Radical Chlorination

This two-step synthesis begins with the benzylation of m-cresol to form 3-benzyloxytoluene, which is then chlorinated.

Step 1: Benzylation of m-Cresol

-

Reaction: m-cresol is reacted with benzyl bromide in the presence of a base.

-

Reagents:

-

m-cresol (3-methylphenol)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Conditions:

-

Temperature: 80–100°C

-

Solvent: DMF

-

-

Yield: Approximately 85%[1]

Step 2: Radical Chlorination of 3-Benzyloxytoluene

-

Reaction: The methyl group of 3-benzyloxytoluene is chlorinated using chlorine gas under radical conditions.

-

Reagents:

-

3-benzyloxytoluene

-

Chlorine gas (Cl₂)

-

1-butyl-3-methylimidazolium chloride (catalyst)

-

-

Conditions:

-

Temperature: 58°C

-

Irradiation: LED light (450 nm)

-

Solvent: Tetrafluorohexane

-

-

Yield: Approximately 99.2%[1]

Method 2: Conversion of 3-Benzyloxybenzyl Alcohol to the Chloride

This method involves the direct conversion of the alcohol to the corresponding chloride.

-

Reaction: 3-benzyloxybenzyl alcohol is reacted with thionyl chloride.

-

Reagents:

-

3-benzyloxybenzyl alcohol

-

Thionyl chloride (SOCl₂) (1.2 equivalents)

-

-

Conditions:

-

Solvent: Dichloromethane (DCM)

-

Temperature: Reflux (40°C)

-

-

Yield: Approximately 90%[1]

Experimental Workflows

The following diagram illustrates the synthetic pathway starting from m-cresol.

Caption: Synthesis of this compound from m-Cresol.

Biological Activity and Applications in Drug Development

This compound is recognized for its potential pharmacological properties.[1] While detailed studies on its specific mechanisms of action are not widely published, it has been noted to induce apoptosis in cancer cell lines through caspase activation pathways.[1] Its primary role in drug development is as a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications. The chloromethyl group allows for the facile introduction of the benzyloxybenzyl moiety into various molecular scaffolds.

Analytical Data

Key analytical techniques for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H/¹³C NMR: Characteristic signals include the benzyloxy CH₂ protons, typically observed around δ 4.8–5.2 ppm, and the chloromethyl CH₂ protons, which appear around δ 4.5–4.7 ppm.[1]

-

Mass Spectrometry (EI): The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 232.[1]

For detailed analytical data such as NMR, HPLC, and LC-MS spectra, it is advisable to contact the suppliers directly, as some, like BLDpharm, indicate the availability of such documentation.[2]

References

initial synthesis pathways for substituted benzyl chlorides

An In-depth Technical Guide on the Initial Synthesis Pathways for Substituted Benzyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Substituted benzyl chlorides are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their utility stems from the benzylic carbon, which is activated for nucleophilic substitution, allowing for the facile introduction of diverse functional groups. This technical guide provides a comprehensive overview of the core , focusing on methodologies relevant to research, development, and manufacturing.

Free-Radical Chlorination of Substituted Toluenes

The direct chlorination of the methyl group of substituted toluenes is a widely employed industrial method. This pathway proceeds via a free-radical chain mechanism, typically initiated by UV light or a chemical radical initiator.

The reaction is initiated by the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•). A chlorine radical then abstracts a hydrogen atom from the methyl group of toluene to form a resonance-stabilized benzyl radical and hydrogen chloride (HCl). The benzyl radical then reacts with another molecule of Cl₂ to yield benzyl chloride and a new chlorine radical, which propagates the chain reaction.[1][2]

A primary challenge of this method is controlling the extent of chlorination. Over-chlorination can lead to the formation of undesired byproducts such as benzal chloride (dichloromethylbenzene) and benzotrichloride (trichloromethylbenzene).[1][3] The product distribution is influenced by the molar ratio of toluene to chlorine and the reaction time.[1]

Experimental Protocols

Protocol 1.1: Photochemical Chlorination of Toluene

This protocol describes the synthesis of benzyl chloride by passing dry chlorine gas into boiling toluene under irradiation.[4]

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser, a gas inlet tube extending below the surface of the liquid, and a gas outlet connected to a system for absorbing HCl.

-

Reaction: 200 g of toluene is heated to reflux in an oil bath.

-

A rapid stream of dry chlorine gas is introduced into the boiling toluene. The reaction is accelerated by exposure to sunlight or a UV lamp.[4][5]

-

Monitoring: The reaction progress is monitored by the weight increase of the flask. Chlorination is continued until the weight has increased by approximately 35 g.[4]

-

Work-up and Purification: The reaction mixture is allowed to cool. Unreacted toluene is removed by fractional distillation. The fraction boiling between 160-190°C, which primarily contains benzyl chloride, is collected.[4]

-

Redistillation: The collected fraction is redistilled, collecting the pure benzyl chloride fraction at 176-181°C. The typical yield is around 72%.[4]

Protocol 1.2: Chlorination using Sulfuryl Chloride

This method utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and a radical initiator like benzoyl peroxide or azo-bis-isobutyronitrile (AIBN).[4]

-

Reaction Setup: In a round-bottom flask equipped with an efficient reflux condenser, add toluene and sulfuryl chloride in a 1.2:1 molar ratio.

-

Initiation: Add 0.002 moles of AIBN (relative to 1 mole of sulfuryl chloride).

-

Reaction: Heat the mixture to boiling. Add the same amount of initiator every hour to maintain the reaction rate.

-

Completion: The reaction is complete after 8-10 hours, or when gas evolution (SO₂ and HCl) ceases.[4]

-

Purification: The product is purified by fractional distillation.

Quantitative Data

| Chlorinating Agent | Initiator | Substrate | Product | Yield (%) | Reference |

| Cl₂ | UV Light | Toluene | Benzyl chloride | ~72% | [4] |

| SO₂Cl₂ | AIBN | Toluene | Benzyl chloride | Not specified | [4] |

| N,N-dichloroacetamide | Blue LEDs | Toluene | Benzyl chloride | 74% (on 2g scale) | [3] |

| N-chlorosuccinimide | Acr⁺-Mes (photocatalyst) | Toluene Derivatives | Substituted Benzyl Chlorides | Good to Excellent | [6] |

Nucleophilic Substitution of Substituted Benzyl Alcohols

For laboratory-scale synthesis, particularly when dealing with sensitive functional groups, the conversion of substituted benzyl alcohols to their corresponding chlorides via nucleophilic substitution is a preferred method. This approach offers better control and selectivity compared to free-radical chlorination.

Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and concentrated hydrochloric acid (HCl), often with a Lewis acid catalyst like zinc chloride (ZnCl₂).[7]

The reaction with thionyl chloride is particularly common. The alcohol's hydroxyl group attacks the sulfur atom of SOCl₂, displacing a chloride ion. This forms a protonated chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the benzylic carbon, with the concurrent departure of sulfur dioxide (SO₂) and HCl, yields the benzyl chloride.[7][8]

Experimental Protocols

Protocol 2.1: Chlorination with Thionyl Chloride (SOCl₂)

This is a widely used method for converting benzyl alcohols to benzyl chlorides.[8]

-

Reaction Setup: Place the substituted benzyl alcohol in a round-bottom flask equipped with a reflux condenser and a gas trap for SO₂ and HCl.

-

Reagent Addition: Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the alcohol at room temperature or while cooling in an ice bath.

-

Reaction: The mixture is stirred at room temperature or gently heated to facilitate the reaction.[8]

-

Completion and Work-up: Once the reaction is complete (monitored by TLC or GC), the excess SOCl₂ is removed by distillation under reduced pressure.

-

Purification: The crude benzyl chloride is purified by distillation or column chromatography.

Protocol 2.2: Chlorination with Concentrated HCl

This method is straightforward but may require longer reaction times or heating.[9][10]

-

Reaction: Mix the benzyl alcohol with an excess of concentrated hydrochloric acid in a flask.

-

Heating: Gently heat the mixture to around 60°C. The mixture will become cloudy and separate into two layers as the benzyl chloride forms.[9][10]

-

Work-up: After cooling, the organic layer is separated, washed with water, then with a 5% sodium bicarbonate solution, and finally with brine.[10]

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or CaCl₂) and purified by vacuum distillation. Yields can be as high as 90%.[10]

Quantitative Data

| Chlorinating Agent | Substrate | Product | Yield (%) | Reference |

| Concentrated HCl | Benzyl alcohol | Benzyl chloride | 70-90% | [9][10] |

| HCl/Dioxane | 2-Methylbenzyl alcohol | 1-(chloromethyl)-2-methylbenzene | 56% | [11] |

| HCl/Dioxane | 4-Methylbenzyl alcohol | 1-(chloromethyl)-4-methylbenzene | 85% | [11] |

| HCl/Dioxane | 2,4-Dimethylbenzyl alcohol | 1-(chloromethyl)-2,4-dimethylbenzene | 70% | [11] |

| HCl/Dioxane | 2,4,6-Trimethylbenzyl alcohol | 2-(chloromethyl)-1,3,5-trimethylbenzene | 90% | [11] |

| SOCl₂ | Benzyl alcohol | Benzyl chloride | Widely variable | [7][8] |

Modern Catalytic and Photochemical Methods

Recent advances have focused on developing milder and more selective methods for benzylic C-H chlorination, avoiding the use of harsh reagents or conditions.

Copper-Catalyzed Chlorination: Copper catalysts, in conjunction with an oxidant like N-fluorobenzenesulfonimide (NFSI) and a chloride source such as KCl, can achieve site-selective chlorination of benzylic C-H bonds.[12][13] This method exhibits high selectivity for the benzylic position over other C-H bonds and is compatible with a diverse range of substituted alkylarenes.[13][14]

Visible-Light-Mediated Chlorination: Metal-free approaches utilizing visible light have also been developed. For instance, N,N-dichloroacetamide can serve as a chlorinating agent under blue LED irradiation to produce benzyl chlorides in good yields.[3] This method avoids the use of metal catalysts and radical initiators.[3]

Visualizations of Core Pathways

The following diagrams illustrate the fundamental mechanisms and workflows discussed.

Caption: Free-radical chain mechanism for the chlorination of toluene.

References

- 1. CHLORINATION OF TOLUENE [mail.almerja.net]

- 2. quora.com [quora.com]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. youtube.com [youtube.com]

- 6. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 7. can u provide conversion of benzyl alcohol in to benzyl chloride mechani.. [askfilo.com]

- 8. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]

- 9. Benzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. Sciencemadness Discussion Board - Preparation of Benzyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. acgpubs.org [acgpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C─H Coupling with Oxidatively Sensitive Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective chlorination of benzylic C–H bonds and sequential coupling with oxidatively sensitive nucleophiles - American Chemical Society [acs.digitellinc.com]

The Versatility of the Benzyloxy Moiety: A Technical Guide to its Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The benzyloxy-substituted aromatic scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential applications of these compounds, focusing on their anticancer, antimicrobial, and neuroprotective properties. It offers a comprehensive overview of quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticancer Applications

Benzyloxy-substituted aromatic compounds have shown significant promise as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. The flexibility of the benzyloxy group allows for strategic modifications to optimize binding to various biological targets, leading to the disruption of key oncogenic signaling pathways.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative benzyloxy-substituted compounds, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Biphenylaminoquinolines | [3,3']biphenylaminoquinoline derivative 7j | SW480 (Colorectal) | 1.05 | [1] |

| DU145 (Prostate) | 0.98 | [1] | ||

| MDA-MB-231 (Breast) | 0.38 | [1] | ||

| MiaPaCa-2 (Pancreatic) | 0.17 | [1] | ||

| Benzyloxybenzaldehydes | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | Potent at 1-10 µM | [2] |

| 2-(benzyloxy)benzaldehyde | HL-60 (Leukemia) | Significant activity at 1-10 µM | [2] | |

| Thienyl Chalcones | Compound 5 | MCF-7 (Breast) | 7.79 ± 0.81 | [3] |

| MDA-MB-231 (Breast) | 5.27 ± 0.98 | [3] | ||

| Compound 8 | MCF-7 (Breast) | 7.24 ± 2.10 | [3] | |

| MDA-MB-231 (Breast) | 21.58 ± 1.50 | [3] | ||

| Bis-Chalcones | Compound 5 | MCF-7 (Breast) | ~20 | [4] |

| Compound 6 | MCF-7 (Breast) | ~20 | [4] | |

| Benzyl Adenosine Analogs | N6-benzyladenosine | Leukemia cell lines | Induces apoptosis at µmol/L concentrations | [5] |

Signaling Pathways in Cancer

Benzyloxy-substituted compounds exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Key pathways identified include the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways.[6][7]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Benzyloxy-substituted test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzyloxy-substituted test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated cells as a negative control and a blank (medium only) for background subtraction.

-

Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Neuroprotective Applications

Benzyloxy-substituted aromatic compounds have shown significant potential as neuroprotective agents, particularly as inhibitors of monoamine oxidase B (MAO-B).[9] Inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative diseases like Parkinson's disease, as it increases the levels of dopamine in the brain and reduces oxidative stress.[10][11]

Quantitative Data: MAO-B Inhibition

The following table presents the in vitro MAO-B inhibitory activity of selected benzyloxy-substituted compounds.

| Compound Class | Specific Compound | IC50 (µM) for MAO-B | Selectivity Index (SI) vs MAO-A | Reference |

| Benzyloxy Chalcones | HC4 | 0.040 | 50.40 | [12] |

| HC3 | 0.049 | - | [12] | |

| B10 | 0.067 | 504.791 | [13] | |

| B15 | 0.120 | 287.600 | [13] |

Neuroprotective Signaling Pathways